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Compound of Interest

Compound Name: 4-Vinylbenzaldehyde

Cat. No.: B157712 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of analytical data is paramount for the unambiguous identification and characterization of

molecules. This guide provides a detailed interpretation of the 1H and 13C Nuclear Magnetic

Resonance (NMR) spectra of 4-Vinylbenzaldehyde, a valuable bifunctional building block in

organic synthesis. To facilitate a deeper understanding, a direct comparison is made with the

spectra of 4-ethylbenzaldehyde, highlighting the distinct spectroscopic features arising from the

vinyl and ethyl substituents.

Interpreting the NMR Spectra of 4-
Vinylbenzaldehyde
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides

detailed information about the carbon-hydrogen framework of a molecule. By analyzing the

chemical shifts, splitting patterns (multiplicity), and coupling constants, the precise structure of

a compound can be elucidated.

1H NMR Spectrum of 4-Vinylbenzaldehyde
The 1H NMR spectrum of 4-vinylbenzaldehyde exhibits characteristic signals for the

aldehydic, aromatic, and vinyl protons. The chemical shifts (δ) are typically reported in parts per

million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS).

Table 1: 1H NMR Spectral Data of 4-Vinylbenzaldehyde (in CDCl3)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

9.98 singlet -
Aldehydic proton

(CHO)

7.85 doublet 8.2
2H, Aromatic protons

ortho to CHO

7.55 doublet 8.2
2H, Aromatic protons

ortho to vinyl

6.75 doublet of doublets 17.6, 10.9
1H, Vinylic proton (-

CH=)

5.90 doublet 17.6
1H, Vinylic proton

(=CH2, trans)

5.45 doublet 10.9
1H, Vinylic proton

(=CH2, cis)

The downfield singlet at approximately 9.98 ppm is characteristic of an aldehydic proton. The

aromatic region displays two doublets around 7.85 and 7.55 ppm, corresponding to the protons

on the benzene ring. The vinyl group gives rise to a more complex pattern: a doublet of

doublets for the proton attached to the ring and two doublets for the terminal methylene

protons, with distinct coupling constants for the cis and trans relationships.

13C NMR Spectrum of 4-Vinylbenzaldehyde
The 13C NMR spectrum provides information about the different carbon environments in the

molecule.

Table 2: 13C NMR Spectral Data of 4-Vinylbenzaldehyde (in CDCl3)
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Chemical Shift (δ, ppm) Assignment

191.5 Aldehydic carbon (C=O)

142.0 Aromatic carbon attached to vinyl group

136.5 Vinylic carbon (-CH=)

135.0 Aromatic carbon attached to CHO group

130.0 Aromatic carbons ortho to CHO

127.0 Aromatic carbons ortho to vinyl group

117.0 Vinylic carbon (=CH2)

The aldehydic carbon appears significantly downfield around 191.5 ppm. The aromatic and

vinylic carbons resonate in the region between 117 and 142 ppm.

Comparative Analysis: 4-Vinylbenzaldehyde vs. 4-
Ethylbenzaldehyde
To underscore the unique spectral features of the vinyl group, a comparison with 4-

ethylbenzaldehyde is instructive. The ethyl group, being saturated, presents a much simpler

NMR signature.

Table 3: 1H NMR Spectral Data of 4-Ethylbenzaldehyde (in CDCl3)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

9.95 singlet -
Aldehydic proton

(CHO)

7.78 doublet 8.1
2H, Aromatic protons

ortho to CHO

7.35 doublet 8.1
2H, Aromatic protons

ortho to ethyl

2.75 quartet 7.6
2H, Methylene

protons (-CH2-)

1.25 triplet 7.6
3H, Methyl protons (-

CH3)

Table 4: 13C NMR Spectral Data of 4-Ethylbenzaldehyde (in CDCl3)

Chemical Shift (δ, ppm) Assignment

192.0 Aldehydic carbon (C=O)

151.0 Aromatic carbon attached to ethyl group

135.0 Aromatic carbon attached to CHO group

129.8 Aromatic carbons ortho to CHO

128.5 Aromatic carbons ortho to ethyl group

29.0 Methylene carbon (-CH2-)

15.5 Methyl carbon (-CH3)

The most notable difference in the 1H NMR spectra is the absence of the complex vinyl proton

signals in 4-ethylbenzaldehyde, which are replaced by a quartet and a triplet characteristic of

an ethyl group. Similarly, in the 13C NMR spectrum, the signals for the sp2 hybridized vinyl

carbons are absent and are replaced by signals for the sp3 hybridized carbons of the ethyl

group at a much higher field (lower ppm).
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Experimental Protocols
NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of the analyte (4-vinylbenzaldehyde or 4-

ethylbenzaldehyde) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then

transferred to a 5 mm NMR tube.

Instrumentation: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer.

1H NMR Parameters:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Acquisition time: 4.0 s

13C NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 45°

Acquisition time: 1.0 s

Decoupling: Proton decoupled

Alternative Analytical Techniques
Besides NMR spectroscopy, other techniques can be employed for the characterization of 4-
vinylbenzaldehyde:
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the

components of a mixture and provides information about their molecular weight and

fragmentation pattern, confirming the identity of the compound.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the

functional groups present in a molecule. For 4-vinylbenzaldehyde, characteristic absorption

bands for the aldehyde C=O stretch (around 1700 cm⁻¹), aromatic C=C stretches (around

1600 cm⁻¹), and vinyl C=C and C-H stretches would be expected.

Visualization of Molecular Structure and NMR
Assignments
To visually represent the relationship between the molecular structure and the NMR spectral

data, the following diagrams are provided.

Caption: Molecular structure of 4-Vinylbenzaldehyde with corresponding 1H and 13C NMR

spectral assignments.

This guide provides a foundational understanding of the NMR characteristics of 4-
vinylbenzaldehyde, which is essential for its correct identification and use in various research

and development applications. The comparative data for 4-ethylbenzaldehyde further aids in

recognizing the specific spectral signatures of different functional groups.

To cite this document: BenchChem. [Decoding the Spectroscopic Signature of 4-
Vinylbenzaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157712#interpreting-the-1h-nmr-and-13c-nmr-
spectra-of-4-vinylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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